2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethyl)acetamide
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Overview
Description
2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research and experimental data.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Diethylphenyl)-N-(1-phenylethyl)acetamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethyl)acetamide: Similar structure but with methyl groups instead of ethyl groups, which may influence its physical and chemical properties.
Uniqueness
2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethyl)acetamide is unique due to the presence of both chlorine and ethyl groups, which can influence its reactivity and potential applications. The combination of these functional groups may provide distinct properties compared to other similar compounds.
Properties
CAS No. |
88313-13-7 |
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Molecular Formula |
C20H24ClNO |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C20H24ClNO/c1-4-16-12-9-13-17(5-2)20(16)22(19(23)14-21)15(3)18-10-7-6-8-11-18/h6-13,15H,4-5,14H2,1-3H3 |
InChI Key |
FYRAPAQFPVVHOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C(C)C2=CC=CC=C2)C(=O)CCl |
Origin of Product |
United States |
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